

YTR107: A Novel Nucleophosmin Inhibitor for Enhanced Radiosensitization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **YTR107**

Cat. No.: **B15584608**

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An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

YTR107 is a novel small molecule inhibitor of nucleophosmin (NPM1), a multifunctional protein implicated in various cellular processes, including DNA repair, ribosome biogenesis, and cell cycle control. Emerging evidence highlights the potential of **YTR107** as a potent radiosensitizer across a range of cancer cell lines and in preclinical tumor models. This document provides a comprehensive technical overview of **YTR107**, summarizing its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic utility of targeting the NPM1 pathway in oncology.

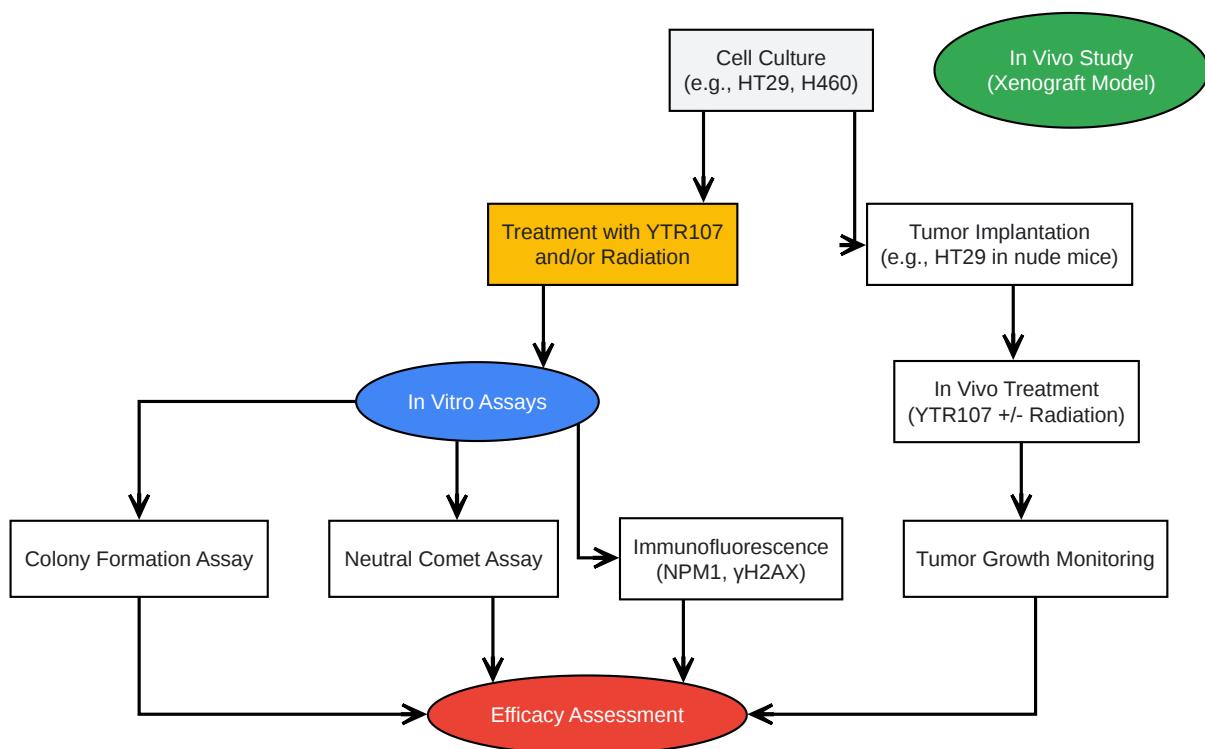
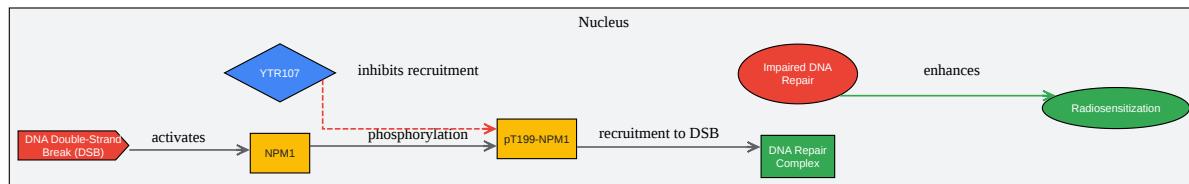
Introduction to Nucleophosmin (NPM1) and YTR107

Nucleophosmin (NPM1), also known as B23, is a ubiquitously expressed phosphoprotein primarily localized in the nucleolus.^[1] It plays a crucial role in maintaining genomic stability, and its dysregulation is frequently observed in various malignancies.^{[2][3]} NPM1 is involved in several DNA damage response (DDR) pathways, and its overexpression has been correlated with a poorer prognosis in several cancers.^{[1][4]}

YTR107, chemically identified as 5-((N-benzyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione, was discovered through a forward chemical genetics screen to identify compounds that enhance the efficacy of ionizing radiation.^{[5][6]} Subsequent studies have identified NPM1 as the direct molecular target of **YTR107**.^{[5][7]}

Mechanism of Action

YTR107 exerts its radiosensitizing effects by directly binding to NPM1 and inhibiting its function in the DNA damage response.^[5] The primary mechanism involves the disruption of NPM1's recruitment to sites of DNA double-strand breaks (DSBs).^{[5][6]} Upon DNA damage, NPM1 is phosphorylated at threonine 199 (pT199-NPM1) and translocates to DSBs, where it participates in DNA repair processes.^[5] **YTR107** has been shown to prevent the localization of pT199-NPM1 to these damage sites, thereby impairing the repair of DSBs.^[5] This inhibition of DNA repair leads to an accumulation of DNA damage, replication stress, and ultimately, enhanced cell death in response to radiation.^[5]



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- To cite this document: BenchChem. [YTR107: A Novel Nucleophosmin Inhibitor for Enhanced Radiosensitization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15584608#ytr107-as-a-nucleophosmin-inhibitor>]

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